4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a thiophene ring at the 6-position. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further cyclization to yield the desired pyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s structure suggests it could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. its structure suggests that it may interact with biological targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in hydrophobic interactions. These interactions could modulate the activity of specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(2-thienyl)-2-pyrimidinamine: Similar structure but with different substitution patterns.
Thiophene-linked pyrimidopyrimidines: Compounds with similar core structures but different functional groups.
Uniqueness
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-methyl-6-thiophen-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVGXOGNNMTUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345596 |
Source
|
Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26963-43-9 |
Source
|
Record name | 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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